
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with an ethylsulfonyl group attached to the nitrogen atom and an amine group at the 7th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine or alcohol derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
科学的研究の応用
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group. The difference in the alkyl group can affect the compound’s reactivity and biological activity.
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine: Similar structure but with an isoquinoline core
The unique combination of the ethylsulfonyl group and the tetrahydroquinoline core in this compound makes it a valuable compound for various research and industrial applications. Its distinct chemical properties and potential biological activities continue to drive interest in its study and utilization.
特性
IUPAC Name |
1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHRGTCIVZHSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile](/img/structure/B2526316.png)
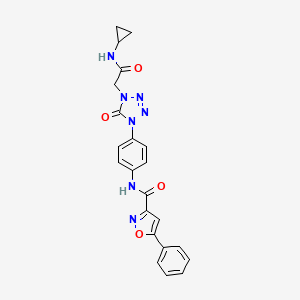
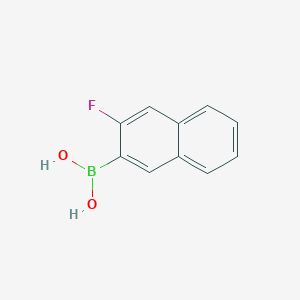
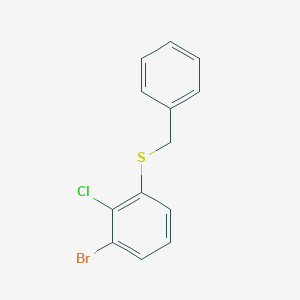
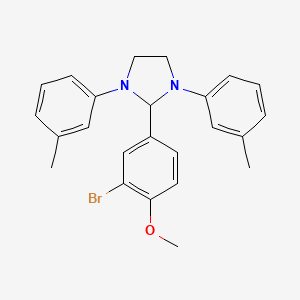
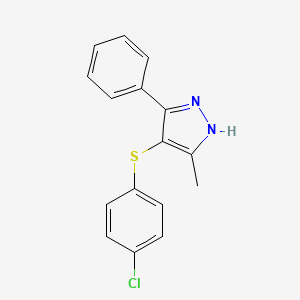
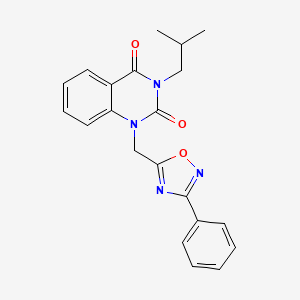
![N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)
![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)
![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2526335.png)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B2526336.png)

![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)
